![molecular formula C11H14N4O B2897880 N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide CAS No. 338419-03-7](/img/structure/B2897880.png)
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide
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Overview
Description
“N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been reported to possess potential anti-tumor activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives has also been demonstrated .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been studied. A transition-metal-free oxidative N–N bond formation strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Biological Activities : The compound shows promise as an RORγt inverse agonist, PHD-1 inhibitor, and JAK1/JAK2 inhibitor. These activities make it relevant for treating autoimmune diseases, inflammation, and cancer .
- Clinical Trials : Ongoing clinical trials explore its efficacy in various therapeutic areas, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Antibacterial Properties
The compound’s antibacterial activity is noteworthy:
- Triazolo[4,3-a]pyrazine Derivatives : Fifteen newly synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli strains. Their minimum inhibitory concentrations (MICs) indicate potential antibacterial effects .
Anticancer Potential
Recent research highlights its role as an anticancer agent:
- Targets : It acts on different targets, including tubulin, LSD1, and CDK2. These properties make it a candidate for cancer therapy .
Material Sciences
Beyond medicine, N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide finds applications in material sciences:
- Functional Materials : Researchers explore its use in materials with specific properties, such as conductivity, catalysis, or optical behavior .
Sustainable Synthesis
The compound’s eco-friendly synthesis method is significant:
- Microwave-Mediated Synthesis : A catalyst-free, additive-free approach under microwave conditions yields the target compound efficiently. This method demonstrates broad substrate scope and good functional group tolerance .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to interact with various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It’s synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound .
Biochemical Pathways
Related compounds have been shown to influence various pathways, including those involved in immune response, oxygen sensing, and signal transduction .
Result of Action
Related compounds have been found to exhibit various biological activities, including acting as rorγt inverse agonists, phd-1 inhibitors, jak1 inhibitors, and jak2 inhibitors .
Action Environment
The synthesis of related compounds has been achieved under microwave conditions, suggesting that certain environmental conditions may facilitate the formation and action of these compounds .
Future Directions
properties
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-3-6-10(16)14-9-5-4-7-15-11(9)12-8-13-15/h4-5,7-8H,2-3,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBKJFDXXZWLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CN2C1=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide |
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